(R)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate is a chiral compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-chlorobenzyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.
Carbamate Formation: The tert-butyl carbamate group can be introduced by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pyrrolidine ring and the 3-chlorobenzyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate: The enantiomer of the compound with similar properties but different stereochemistry.
tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate: The racemic mixture of both enantiomers.
Uniqueness
®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate is unique due to its specific stereochemistry, which can result in different biological activities and binding affinities compared to its enantiomer and racemic mixture .
Properties
IUPAC Name |
tert-butyl N-[1-[(3-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTBVQRSGNTTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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